molecular formula C4H5N5O2S B13102096 4,6-Diamino-5-nitropyrimidine-2(1H)-thione CAS No. 98019-84-2

4,6-Diamino-5-nitropyrimidine-2(1H)-thione

Cat. No.: B13102096
CAS No.: 98019-84-2
M. Wt: 187.18 g/mol
InChI Key: FIKISJBYQXVMSK-UHFFFAOYSA-N
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Description

4,6-Diamino-5-nitropyrimidine-2(1H)-thione is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of amino groups at the 4th and 6th positions, a nitro group at the 5th position, and a thione group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-5-nitropyrimidine-2(1H)-thione typically involves the nitration of 4,6-diaminopyrimidine followed by the introduction of the thione group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the thione group can be carried out using thiourea in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-5-nitropyrimidine-2(1H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

4,6-Diamino-5-nitropyrimidine-2(1H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Diamino-5-nitropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The thione group can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitropyrimidine
  • 2,4-Diamino-6-hydroxy-5-nitropyrimidine
  • 2,6-Diamino-5-nitropyrimidin-4(3H)-one

Uniqueness

4,6-Diamino-5-nitropyrimidine-2(1H)-thione is unique due to the presence of both amino and nitro groups on the pyrimidine ring, along with the thione group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,6-diamino-5-nitro-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O2S/c5-2-1(9(10)11)3(6)8-4(12)7-2/h(H5,5,6,7,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKISJBYQXVMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)N=C1N)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705294
Record name 4,6-Diamino-5-nitropyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98019-84-2
Record name 4,6-Diamino-5-nitropyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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